molecular formula C11H13ClO2 B14064650 1-(5-(Chloromethyl)-2-methoxyphenyl)propan-2-one

1-(5-(Chloromethyl)-2-methoxyphenyl)propan-2-one

Cat. No.: B14064650
M. Wt: 212.67 g/mol
InChI Key: BVPGQXNYQMHMAD-UHFFFAOYSA-N
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Description

1-(5-(Chloromethyl)-2-methoxyphenyl)propan-2-one is an organic compound with a complex structure that includes a chloromethyl group, a methoxy group, and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Chloromethyl)-2-methoxyphenyl)propan-2-one typically involves the chloromethylation of 2-methoxyphenylpropan-2-one. This can be achieved through the reaction of 2-methoxyphenylpropan-2-one with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Chloromethyl)-2-methoxyphenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-(Chloromethyl)-2-methoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-(Chloromethyl)-2-methoxyphenyl)propan-2-one involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: Similar in structure but lacks the chloromethyl and methoxy groups.

    1-(2-Methoxyphenyl)propan-2-one: Similar but without the chloromethyl group.

    1-(5-Methyl-2-methoxyphenyl)propan-2-one: Similar but with a methyl group instead of a chloromethyl group.

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

1-[5-(chloromethyl)-2-methoxyphenyl]propan-2-one

InChI

InChI=1S/C11H13ClO2/c1-8(13)5-10-6-9(7-12)3-4-11(10)14-2/h3-4,6H,5,7H2,1-2H3

InChI Key

BVPGQXNYQMHMAD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)CCl)OC

Origin of Product

United States

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